1-[4-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one is a complex organic compound that features a benzofuran moiety linked to a piperazine ring, which is further connected to a propenone group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Attachment of the Piperazine Ring: The benzofuran derivative is then reacted with piperazine, often under reflux conditions in the presence of a suitable solvent like methanol or ethanol.
Introduction of the Propenone Group: The final step involves the reaction of the piperazine-benzofuran intermediate with an appropriate propenone precursor, such as acryloyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2(3H)-one derivatives.
Reduction: The propenone group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Benzofuran-2(3H)-one derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2,3-dihydrobenzofuran and benzofuran-2(3H)-one.
Piperazine Derivatives: Compounds such as 1-benzylpiperazine and 1-(2-pyridyl)piperazine.
Uniqueness
1-[4-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one is unique due to its combination of a benzofuran moiety with a piperazine ring and a propenone group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-16(19)18-8-6-17(7-9-18)12-13-3-4-15-14(11-13)5-10-20-15/h2-4,11H,1,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVWURSDLGYTSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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